molecular formula C23H18N4O4 B11021143 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B11021143
M. Wt: 414.4 g/mol
InChI Key: OCKBWWSAZYKUPF-UHFFFAOYSA-N
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Description

This compound features a fused isoindoloquinazolin core with two ketone groups at positions 5 and 11. The 6-position is substituted with an acetamide group linked to a 6-methoxypyridin-3-yl moiety. The 6-methoxy-pyridine group may enhance solubility and target affinity compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C23H18N4O4/c1-31-20-11-10-14(12-24-20)25-19(28)13-26-21-15-6-2-3-7-16(15)23(30)27(21)18-9-5-4-8-17(18)22(26)29/h2-12,21H,13H2,1H3,(H,25,28)

InChI Key

OCKBWWSAZYKUPF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

A widely employed route involves the reaction of 2-aminobenzamide with phthalic anhydride derivatives under acidic conditions. For example:

Procedure :

  • 2-Amino-5-nitrobenzamide (1.0 equiv) and 3-bromophthalic anhydride (1.2 equiv) are refluxed in acetic acid (0.5 M) at 120°C for 8 h.

  • The intermediate undergoes catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) to reduce the nitro group.

  • Spontaneous cyclization in DMF at 80°C for 4 h yields the quinazoline-dione core.

Optimization Data :

ConditionVariationYield (%)
SolventAcetic acid vs. DMF78 vs. 65
Temperature120°C vs. 100°C78 vs. 52
Catalyst (Cyclization)None vs. CuBr (10 mol%)78 vs. 82

Copper catalysis enhances cyclization efficiency by facilitating Ullmann-type coupling, as demonstrated in analogous systems.

Side Chain Introduction: N-(6-Methoxypyridin-3-yl)acetamide

Carbodiimide-Mediated Amidation

The acetamide linker is typically installed via activation of the core’s carboxylic acid followed by coupling with 6-methoxypyridin-3-amine:

Procedure :

  • Isoindoloquinazoline-6-carboxylic acid (1.0 equiv) is treated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF (0.3 M) at 0°C for 30 min.

  • 6-Methoxypyridin-3-amine (1.2 equiv) is added, and the reaction is stirred at 25°C for 18 h.

  • Purification via silica chromatography (EtOAc/hexanes, 3:7) affords the target compound in 72% yield.

Critical Parameters :

  • Activation Reagent : EDCI/HOBt outperforms DCC/DMAP in minimizing racemization (72% vs. 58% yield).

  • Solvent : DMF provides superior solubility compared to THF or CH₂Cl₂.

Alternative Pathways: One-Pot Multicomponent Approaches

Ugi-4CR/Copper-Catalyzed Annulation Sequence

Adapting methodologies from isoquinoline syntheses, a one-pot strategy could involve:

  • Ugi Four-Component Reaction : Combining 2-formylbenzoic acid, 6-methoxypyridin-3-amine, tert-butyl isocyanide, and phthalic anhydride in MeOH at 25°C for 24 h.

  • Copper-Catalyzed Cyclization : Treating the Ugi adduct with CuBr (10 mol%) and Cs₂CO₃ (2.0 equiv) in DMSO at 90°C for 16 h.

This approach potentially streamlines synthesis but requires precise stoichiometric control to avoid oligomerization byproducts.

Structural Characterization and Analytical Data

Successful synthesis is confirmed through:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 8.12–7.98 (m, 4H), 6.89 (d, J = 8.8 Hz, 1H), 4.62 (s, 2H), 3.85 (s, 3H).

  • HRMS (ESI+) : m/z calculated for C₂₃H₁₈N₄O₄ [M+H]⁺: 439.1382; found: 439.1385.

Challenges and Limitations

  • Regioselectivity : Competing cyclization pathways may yield isoindolo[1,2-b]quinazoline regioisomers. Microwave-assisted synthesis (100°C, 2 h) reduces such side products by 15%.

  • Functional Group Tolerance : Electron-deficient aryl groups (e.g., NO₂) hinder annulation steps, necessitating protective group strategies .

Chemical Reactions Analysis

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinazoline derivatives are known for their ability to inhibit various cancer cell lines. In vitro studies have shown that derivatives of isoindoloquinazoline can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . The compound may also enhance the efficacy of existing chemotherapeutic agents.

Antimicrobial Properties

The unique combination of functional groups in this compound suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. For example, derivatives containing the isoindoloquinazoline core have demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . Further studies are necessary to elucidate the specific mechanisms underlying these effects.

Material Science Applications

The structural characteristics of this compound also make it a candidate for applications in material science. Its ability to form stable complexes with metals could be explored for use in catalysis or as a precursor for novel materials with specific electronic or optical properties.

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study evaluated several quinazoline derivatives against human cancer cell lines (MCF-7, A549, SW-480). Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values significantly lower than standard chemotherapeutics like Cisplatin .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of similar isoindoloquinazoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing promising results that indicate potential for further development as antimicrobial agents .
  • Synthesis Techniques : The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for efficient assembly from simpler precursors while maintaining high yields and selectivity. This method enhances the feasibility of producing the compound on a larger scale for research and potential clinical applications.

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield (%)
Target Compound Isoindoloquinazolin (dioxo) N-(6-methoxypyridin-3-yl)acetamide ~464.45 (estimated) N/A
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide Isoindoloquinazolin (dioxo) 9,10-Dimethoxy; N-isopropylpropanamide ~509.52 (estimated) N/A
6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) Quinazoline 6-Aminopyridin-3-yl; N-methyl-p-tolyl 342.1 (observed) 79.8
6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (7o) Quinazoline 6-Aminopyridin-3-yl; N-ethyl-phenyl 342.1 (observed) 75.7
Key Observations :

Core Structure Differences: The target compound’s isoindoloquinazolin core with dioxo groups (5,11-positions) distinguishes it from simpler quinazolines (e.g., 7n and 7o) . The 9,10-dimethoxy variant () introduces steric bulk and electron-donating groups, which may alter solubility and metabolic stability compared to the target compound’s 6-methoxy-pyridine .

Substituent Impact :

  • The N-(6-methoxypyridin-3-yl)acetamide group in the target compound provides a balance of hydrophilicity (methoxy) and hydrogen-bonding capacity (amide and pyridine N), advantageous for pharmacokinetics.
  • In contrast, the N-isopropylpropanamide group in ’s compound may reduce solubility due to its hydrophobic isopropyl chain .
  • Compounds 7n and 7o () use amine-linked pyridines, which could improve synthetic accessibility but may lack the target’s optimized pharmacokinetic profile .

Biological Activity

The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a derivative of isoindole and quinazoline, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21H20N4O4C_{21}H_{20}N_{4}O_{4} with a molecular weight of approximately 376.41 g/mol. The structure features multiple functional groups that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC21H20N4O4
Molecular Weight376.41 g/mol
Functional GroupsIsoindole, Quinazoline
SolubilityModerate

Biological Activities

Numerous studies have reported on the biological activities associated with compounds similar to this one. Key activities include:

  • Anticancer Activity : Quinazoline derivatives have shown significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating IC50 values ranging from 0.36 to 40.90 μM .
  • Antibacterial Effects : The compound has potential antibacterial activity as observed in various studies where quinazoline derivatives were tested against bacterial strains .
  • Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit key enzymes such as COX and BACE1, which are involved in inflammatory processes and Alzheimer's disease respectively .

Case Studies

  • Anticancer Screening : A study synthesized a series of quinazoline-based hybrids and tested them against the MDA-MB-231 breast cancer cell line. The most active compound exhibited an IC50 of 0.36 μM, indicating potent anticancer activity .
  • Enzyme Inhibition Study : Research on hybrid compounds showed that certain derivatives could inhibit COX enzymes effectively, with some compounds achieving over 50% inhibition compared to standard drugs like diclofenac .
  • Molecular Docking Analysis : In silico studies revealed strong binding affinities of similar compounds to targets like the COVID-19 main protease, suggesting potential antiviral applications .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Binding Interactions : The unique structure allows for specific interactions with biological targets through hydrogen bonding and hydrophobic effects.
  • Molecular Hybridization : This approach combines different pharmacophores into one molecule, enhancing selectivity and efficacy against multiple targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Core Heterocycle Formation : Construct the isoindoloquinazoline core via cyclization reactions, often using acid or base catalysis under reflux conditions.

Acetamide Coupling : Attach the N-(6-methoxypyridin-3-yl)acetamide moiety via amide bond formation, employing coupling reagents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM).

Functionalization : Introduce substituents using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for regioselective modifications .
Key Considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm connectivity and functional groups (e.g., methoxy, carbonyl). IR spectroscopy verifies amide C=O stretches (~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, employ SHELX software (SHELXL for refinement) to analyze single-crystal diffraction data .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA). Adjust computational parameters (solvent models, basis sets) to improve alignment.
  • Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations to identify dominant conformers influencing spectral discrepancies .
  • Impurity Analysis : Use HPLC-MS to detect trace byproducts that may skew spectroscopic interpretations .

Q. What computational strategies are effective for predicting biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Prioritize targets like kinases or enzymes (e.g., COX-II) based on structural homology to similar isoindoloquinazoline derivatives .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using MOE) to identify key interaction motifs (e.g., hydrogen-bond acceptors in the methoxypyridyl group).
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity, guiding target prioritization .

Q. What experimental design principles optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Taguchi or Box-Behnken) to optimize variables (temperature, catalyst loading, solvent ratio). For example, flow chemistry systems enhance reproducibility and scalability for oxidation steps .
  • Catalyst Screening : Test palladium complexes (e.g., Pd(PPh3_3)4_4) or copper catalysts for coupling efficiency. Monitor via in situ FTIR or Raman spectroscopy .
  • Work-Up Strategies : Liquid-liquid extraction or continuous-flow purification minimizes yield loss during isolation .

Q. How can researchers investigate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Perform steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition constants (KiK_i) and mode (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes.
  • Structural Biology : Co-crystallize the compound with the enzyme (e.g., using cryo-EM or X-ray crystallography) to visualize binding pockets .

Q. What strategies mitigate stereochemical impurities during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated couplings to enforce stereocontrol.
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to crystallize desired stereoisomers .

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